molecular formula C12H9ClN2O3S B5798205 N-(4-chloro-3-nitrophenyl)-2-(thiophen-2-yl)acetamide

N-(4-chloro-3-nitrophenyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B5798205
M. Wt: 296.73 g/mol
InChI Key: VTPMVTXUMWDGPD-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-2-(thiophen-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a combination of a chloro-nitrophenyl group and a thiophene ring, making it an interesting subject for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

    Nitration: The starting material, 4-chloroaniline, undergoes nitration to introduce a nitro group at the meta position, forming 4-chloro-3-nitroaniline.

    Acylation: The nitrated product is then acylated with thiophene-2-acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium methoxide, potassium tert-butoxide

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Major Products Formed

    Reduction: 4-amino-3-nitrophenyl-2-(thiophen-2-yl)acetamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Oxidation: Thiophene sulfoxides or sulfones

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(thiophen-2-yl)acetamide would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-3-nitrophenyl)acetamide: Lacks the thiophene ring, which may affect its chemical and biological properties.

    N-(4-bromo-3-nitrophenyl)-2-(thiophen-2-yl)acetamide: Similar structure but with a bromo group instead of a chloro group, which may influence its reactivity and applications.

Uniqueness

N-(4-chloro-3-nitrophenyl)-2-(thiophen-2-yl)acetamide is unique due to the combination of its functional groups, which can impart distinct chemical reactivity and potential biological activities. The presence of both a chloro-nitrophenyl group and a thiophene ring makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3S/c13-10-4-3-8(6-11(10)15(17)18)14-12(16)7-9-2-1-5-19-9/h1-6H,7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPMVTXUMWDGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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